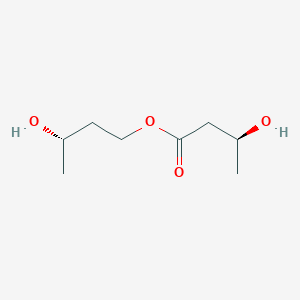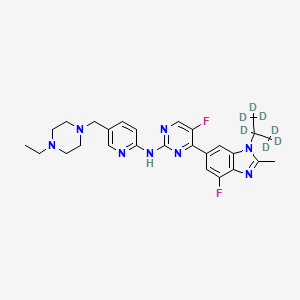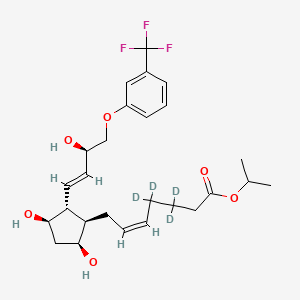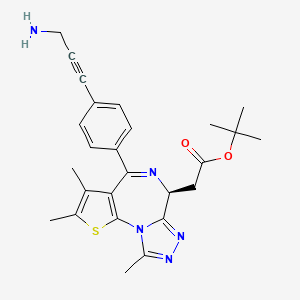
Doxycycline hyclate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxycycline hyclate-d5 is a deuterium-labeled derivative of doxycycline hyclate, a broad-spectrum tetracycline antibiotic. The incorporation of deuterium, a stable isotope of hydrogen, into the doxycycline molecule enhances its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of doxycycline hyclate-d5 involves the deuteration of doxycycline hyclate. Deuteration is typically achieved through the exchange of hydrogen atoms with deuterium in the presence of deuterated reagents and solvents. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and reagents in controlled environments to ensure high yield and purity. The final product is purified using techniques such as crystallization, chromatography, and lyophilization .
Análisis De Reacciones Químicas
Types of Reactions: Doxycycline hyclate-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxy derivatives .
Aplicaciones Científicas De Investigación
Doxycycline hyclate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study the pharmacokinetics and metabolism of doxycycline.
Biology: Employed in studies involving protein synthesis inhibition and bacterial resistance mechanisms.
Medicine: Investigated for its potential in treating bacterial infections and as a model compound for developing new antibiotics.
Industry: Utilized in the development of stable isotope-labeled compounds for various analytical applications
Mecanismo De Acción
Doxycycline hyclate-d5 exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth. The incorporation of deuterium does not significantly alter this mechanism but may enhance the compound’s stability and metabolic profile .
Comparación Con Compuestos Similares
Doxycycline Monohydrate: Another form of doxycycline with similar antibacterial properties but different solubility and stability profiles.
Tetracycline: A parent compound with a broader spectrum of activity but higher toxicity.
Minocycline: A tetracycline derivative with enhanced lipid solubility and broader activity against resistant bacteria.
Uniqueness: Doxycycline hyclate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C22H25ClN2O8 |
|---|---|
Peso molecular |
485.9 g/mol |
Nombre IUPAC |
(4aR,5S,5aR,12aR)-4,6-dideuterio-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-3,12-dioxo-6-(trideuteriomethyl)-5,5a-dihydro-4aH-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7?,10-,14-,15?,17+,22+;/m1./s1/i1D3,7D,15D; |
Clave InChI |
PTNZGHXUZDHMIQ-HHFNINNSSA-N |
SMILES isomérico |
[2H]C1([C@H]2[C@@H]([C@@H]3[C@@](C(=C(C(=O)C3([2H])N(C)C)C(=O)N)O)(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C([2H])([2H])[2H].Cl |
SMILES canónico |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)



![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)



![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)



